Cas no 29115-34-2 (Ethyl 3-(Bromomethyl)-1-benzofuran-2-carboxylate)

Ethyl 3-(Bromomethyl)-1-benzofuran-2-carboxylate is a versatile brominated benzofuran derivative widely used in organic synthesis and pharmaceutical research. Its key advantages include a reactive bromomethyl group, which facilitates further functionalization through nucleophilic substitution or cross-coupling reactions, making it a valuable intermediate in heterocyclic chemistry. The ethyl ester moiety enhances solubility in organic solvents, simplifying purification and handling. This compound is particularly useful in constructing complex molecular frameworks, including bioactive molecules and materials science applications. Its stability under standard conditions ensures reliable performance in multistep synthetic routes. High purity grades are available to meet rigorous research and industrial requirements.
Ethyl 3-(Bromomethyl)-1-benzofuran-2-carboxylate structure
29115-34-2 structure
Product Name:Ethyl 3-(Bromomethyl)-1-benzofuran-2-carboxylate
CAS No:29115-34-2
MF:C12H11BrO3
MW:283.117943048477
MDL:MFCD00857861
CID:290799
PubChem ID:2317225
Update Time:2025-06-08

Ethyl 3-(Bromomethyl)-1-benzofuran-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-Benzofurancarboxylicacid, 3-(bromomethyl)-, ethyl ester
    • 3-BROMOMETHYL-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER
    • MFCD00857861
    • DTXSID50368046
    • BDBM50587789
    • CS-0219827
    • Ethyl3-(bromomethyl)benzofuran-2-carboxylate
    • 2-Benzofurancarboxylic acid, 3-(bromomethyl)-, ethyl ester
    • SCHEMBL10007069
    • 29115-34-2
    • Ethyl 3-(bromomethyl)benzofuran-2-carboxylate
    • IDI1_007982
    • 3-BROMOMETHYL-BENZOFURAN-2-CARBOXYLICACIDETHYLESTER
    • HMS1410F05
    • EN300-05038
    • AKOS000359803
    • Enamine_005747
    • CHEMBL5188203
    • ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate
    • Ethyl 3-(Bromomethyl)-1-benzofuran-2-carboxylate
    • MDL: MFCD00857861
    • Inchi: 1S/C12H11BrO3/c1-2-15-12(14)11-9(7-13)8-5-3-4-6-10(8)16-11/h3-6H,2,7H2,1H3
    • InChI Key: AHTASHQCOAXTTF-UHFFFAOYSA-N
    • SMILES: BrCC1=C(C(=O)OCC)OC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 281.98913
  • Monoisotopic Mass: 281.98916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 39.4Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 369.3±32.0 °C at 760 mmHg
  • PSA: 39.44
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

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Amadis Chemical Company Limited
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(CAS:29115-34-2)Ethyl 3-(Bromomethyl)-1-benzofuran-2-carboxylate
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:09
Price ($):3050.0
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Additional information on Ethyl 3-(Bromomethyl)-1-benzofuran-2-carboxylate

Ethyl 3-(Bromomethyl)-1-benzofuran-2-carboxylate (CAS No. 29115-34-2): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-(Bromomethyl)-1-benzofuran-2-carboxylate (CAS No. 29115-34-2) is a highly valuable chemical compound that has garnered significant attention in the field of pharmaceutical synthesis. This compound, characterized by its unique benzofuran core structure and reactive bromomethyl substituent, serves as a crucial intermediate in the development of various therapeutic agents. Its versatility stems from its ability to undergo a wide range of chemical transformations, making it an indispensable tool for synthetic chemists and pharmaceutical researchers.

The benzofuran moiety is a prominent feature in many bioactive molecules, contributing to their pharmacological properties. Specifically, the 1-benzofuran-2-carboxylate scaffold is frequently encountered in natural products and drug candidates, exhibiting diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer effects. The presence of a bromomethyl group at the 3-position further enhances the compound's utility by providing a reactive site for nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, enabling the synthesis of structurally complex and pharmacologically relevant derivatives.

In recent years, there has been a surge in research focused on developing novel therapeutic strategies targeting central nervous system (CNS) disorders. Compounds containing the benzofuran scaffold have shown promise in this area due to their ability to cross the blood-brain barrier and interact with specific CNS receptors. Ethyl 3-(Bromomethyl)-1-benzofuran-2-carboxylate has been explored as a key intermediate in the synthesis of potential neuroprotective agents and analgesics. For instance, studies have demonstrated its role in generating derivatives that modulate neurotransmitter systems, offering new avenues for treating conditions such as Alzheimer's disease and chronic pain.

The pharmaceutical industry has also leveraged this compound in the development of anti-inflammatory drugs. The bromomethyl group facilitates the introduction of acyl chlorides or esters, which can then be coupled with amino acids or other bioactive molecules to produce potent inhibitors of inflammatory pathways. Recent advances in green chemistry have further highlighted the importance of Ethyl 3-(Bromomethyl)-1-benzofuran-2-carboxylate as a sustainable intermediate. Researchers have optimized synthetic routes to minimize waste and improve yields, aligning with global efforts to promote environmentally friendly practices in drug manufacturing.

Beyond its applications in medicinal chemistry, Ethyl 3-(Bromomethyl)-1-benzofuran-2-carboxylate has found utility in materials science and agrochemical research. Its structural features make it a suitable precursor for synthesizing polymers with specialized properties, such as enhanced thermal stability or biodegradability. Additionally, derivatives of this compound have been investigated for their potential as herbicides or fungicides, contributing to the development of more effective crop protection agents.

The synthetic versatility of Ethyl 3-(Bromomethyl)-1-benzofuran-2-carboxylate is further underscored by its role in constructing heterocyclic frameworks. Heterocycles are integral to many pharmaceuticals due to their ability to mimic natural product structures and interact with biological targets. By serving as a building block for more complex molecules, this compound enables chemists to explore novel chemical space and discover innovative drug candidates.

In conclusion, Ethyl 3-(Bromomethyl)-1-benzofuran-2-carboxylate (CAS No. 29115-34-2) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural attributes and reactivity make it an indispensable tool for pharmaceutical synthesis, materials science, and agrochemical research. As research continues to uncover new applications and synthetic methodologies, this compound will undoubtedly remain at the forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:29115-34-2)Ethyl 3-(Bromomethyl)-1-benzofuran-2-carboxylate
A1148980
Purity:99%
Quantity:5g
Price ($):3050.0
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